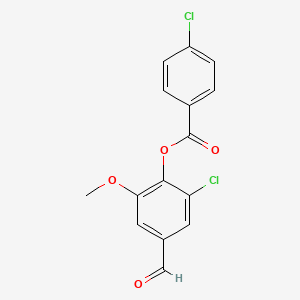![molecular formula C21H17ClN2O4 B2957239 2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-89-1](/img/structure/B2957239.png)
2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoline derivative, which is a nitrogen-containing bicyclic compound . It has a molecular formula of C21H17ClN2O4 and a molecular weight of 396.83. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. One common approach used in drug discovery is the chemical modification of quinoline, resulting in improved therapeutic effects . For instance, Ghodile et al. developed a novel class of compounds by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde .Molecular Structure Analysis
The molecule contains a quinolyl unit linked to a functionalized oxirane system with a 2,3-trans arrangement of the substituents (ester group versus quinolyl). The structure can be described as being built up from zigzag layers parallel to (1 0). The heterocyclic ring of the quinolyl unit forms a dihedral angle of 60.05 (1)° with the oxirane plane .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The reaction of this compound with other substances would depend on the specific conditions and reactants involved.Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Approaches : Various strategies have been employed to synthesize isoindoline derivatives, including the target compound. Techniques involve starting from dihydrobenzisoquinoline diones or through activated Pictet-Spengler reactions, indicating a broad interest in exploring the synthetic routes for such compounds due to their potential applications in pharmaceuticals and materials science (Jacobs et al., 2008); (Shinkevich et al., 2011).
Crystal Structure and DFT Studies : The crystal structure and Hirshfeld surface analysis, along with Density Functional Theory (DFT) studies, provide insights into the molecular interactions and stability of isoindoline derivatives. These studies are crucial for understanding the chemical behavior and potential reactivity of such compounds (Abdellaoui et al., 2019).
Biological Activity and Applications
Antiviral Action : Some derivatives of benzo[de]isoquinoline-1,3-diones have shown inhibitory action against viral replication, particularly against herpes simplex and vaccinia viruses. This suggests potential antiviral applications for compounds within this chemical class (GARCIA-GANCEDO et al., 1979).
AChE Inhibition : Phthalimide derivatives, closely related to the target compound, have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in Alzheimer’s disease. The studies highlight the potential use of these compounds in the treatment of neurodegenerative diseases, showcasing their importance in medicinal chemistry (Andrade-Jorge et al., 2018).
Pesticidal Activity : Research into the synthesis and biological testing of certain isoquinoline derivatives has revealed their potential as the basis for developing plant protection products, indicating their utility in agricultural sciences (Pyrko, 2022).
Mechanism of Action
Future Directions
Quinoline derivatives are a focus of ongoing research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The synthesized homoallylic alcohol is an intermediate for the synthesis of heterocyclic compounds .
properties
IUPAC Name |
2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-27-14-10-13-9-12(19(22)23-18(13)17(11-14)28-2)7-8-24-20(25)15-5-3-4-6-16(15)21(24)26/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZVOSQKDOCXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CCN3C(=O)C4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

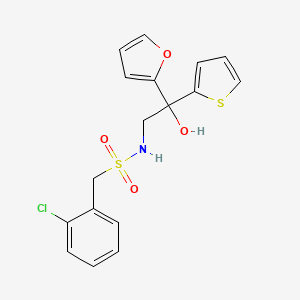
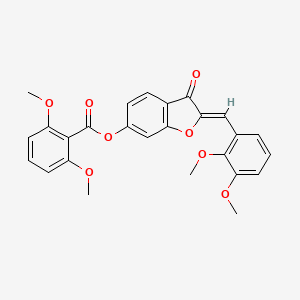
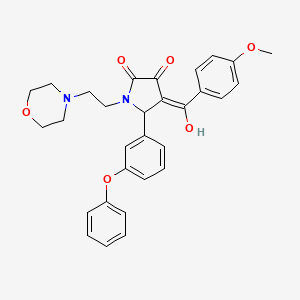
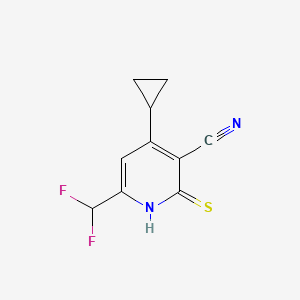

![(3,5-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2957163.png)
![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2957164.png)
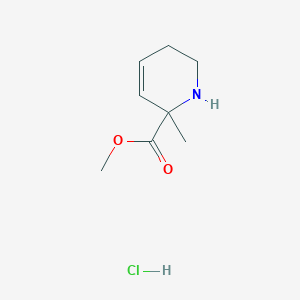
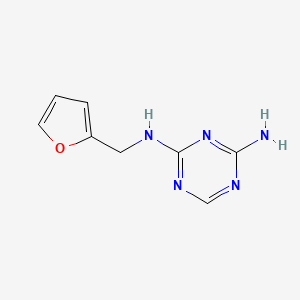

![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2957176.png)
